Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[24]heptane-2-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by the presence of a spiro linkage, which involves a sulfur atom and an oxygen atom in its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with sulfur and oxygen-containing reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[24]heptane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors The spiro structure allows for unique binding interactions, which can modulate biological pathways and lead to specific physiological effects
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate
Uniqueness
Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate stands out due to its specific spiro linkage involving sulfur and oxygen atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Biological Activity
Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, and potential applications based on existing research.
Chemical Structure and Properties
Molecular Formula: C9H14O5S
Molecular Weight: 234.27 g/mol
IUPAC Name: Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate
Unique Features: The presence of both sulfur and oxygen in the spiro linkage contributes to its distinct reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of suitable precursors with sulfur and oxygen-containing reagents under controlled conditions to ensure high yields and purity of the final product.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The spiro structure allows for unique binding interactions that can modulate biological pathways.
Anticancer Potential
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For example, analogs with spirocyclic structures have shown potent inhibition against various kinases associated with cancer progression, including TRKA and DYRK1A/1B kinases .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Target Kinases | IC50 (nM) | Activity |
---|---|---|---|
Compound 1g | TRKA | 43 | Strong |
Compound 1a | DYRK1A | 50 | Moderate |
Compound 1b | CK1δ | 60 | Moderate |
This table illustrates the potency of related compounds against specific kinases involved in cancer biology.
In Vitro Studies
In vitro evaluations using colorimetric assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's structural modifications can significantly influence its anticancer properties, suggesting that further optimization could enhance its efficacy .
Applications in Research and Industry
This compound holds promise in several fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Ongoing research aims to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is also utilized in producing specialty chemicals with specific properties due to its unique functional groups .
Properties
Molecular Formula |
C9H14O5S |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H14O5S/c1-6-9(4-5-15(6,11)12)8(2,14-9)7(10)13-3/h6H,4-5H2,1-3H3 |
InChI Key |
UONAFZAMQZFNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCS1(=O)=O)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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